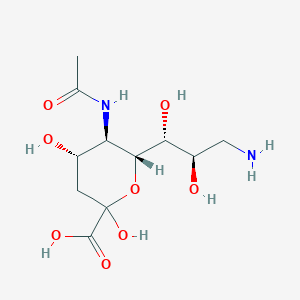

9-Amino-N-Acetylneuraminsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, which belongs to the family of sialic acids. These nine-carbon carboxylated monosaccharides are found in cell surface glycolipids and glycoproteins, playing crucial roles in various biological processes, including cellular recognition, virus invasion, and tumorigenesis .

Wissenschaftliche Forschungsanwendungen

9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoproteins.

Biology: Plays a role in studying cellular recognition and signaling pathways.

Medicine: Investigated for its potential in developing antiviral and anticancer therapies.

Industry: Utilized in the production of nutraceuticals and pharmaceuticals

Wirkmechanismus

Target of Action

9-Amino-N-acetylneuraminic acid, also known as N-Acetyl-9-amino-9-deoxyneuraminic Acid, is a derivative of sialic acid . Sialic acids, including N-acetylneuraminic acid (Neu5Ac), are commonly found at the terminal position of the oligosaccharide chains of many glycoproteins and glycolipids . They play pivotal roles in many important physiological and pathological processes . The primary targets of 9-Amino-N-acetylneuraminic acid are these glycoproteins and glycolipids .

Mode of Action

The compound interacts with its targets by being incorporated into the glycan structures of glycoproteins and glycolipids . This incorporation can modulate cell signaling, leading to changes in cellular phenotypes .

Biochemical Pathways

The compound is involved in the sialic acid metabolism pathway . It is synthesized from N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) to Neu5Ac through the intermediates N-acetylmannosamine 6-phosphate (ManNAc-6-P) and N-acetylneuraminate 9-phosphate . The generation of Neu5Ac, the enzyme CMP-sialic acid synthetase helps generate CMP-Neu5Ac, one of the principal donor molecules for sialylation in biological systems .

Pharmacokinetics

It is known that the glycosylation of biotherapeutics, including sialic acids, can significantly impact their stability, solubility, bioavailability, and immunogenicity .

Result of Action

The incorporation of 9-Amino-N-acetylneuraminic acid into glycoproteins and glycolipids can lead to significant changes in cellular phenotypes . For example, it has been shown that N-acetylneuraminic acid, acting as a signaling molecule, can trigger myocardial injury via activation of certain signaling pathways .

Action Environment

The action of 9-Amino-N-acetylneuraminic acid can be influenced by various environmental factors. For instance, the expression host can significantly impact the glycosylation patterns in the compound . Additionally, the compound can be metabolically incorporated from exogenous sources, such as the growth media .

Biochemische Analyse

Biochemical Properties

9-Amino-N-acetylneuraminic acid interacts with various enzymes, proteins, and other biomolecules. Enzymatic synthesis of NeuAc involves N-acetyl-glucosamine (GlcNAc) 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation . These interactions play a crucial role in the production of NeuAc with high efficiency .

Cellular Effects

9-Amino-N-acetylneuraminic acid has significant effects on various types of cells and cellular processes. NeuAc is generally fused at the non-reducing end of glycolipids and glycoproteins on the cell membrane and is involved in cellular recognition events as well as the regulation of a variety of biological processes, including virus invasion, fertilization, inflammation, tumorigenesis, cell differentiation, and cell adhesion .

Molecular Mechanism

The molecular mechanism of 9-Amino-N-acetylneuraminic acid involves its interaction with biomolecules and changes in gene expression. This enzyme plays a pivotal role in the primary synthesis of NeuAc .

Temporal Effects in Laboratory Settings

The production of NeuAc involves multiple parameter-dependent processes, undesirable reversibility, and diminished solubility of AGEs and NALs .

Metabolic Pathways

9-Amino-N-acetylneuraminic acid is involved in the metabolic pathways of NeuAc production. The enzymatic synthesis of NeuAc involves the use of pyruvate and GlcNAc as substrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the enzymatic conversion of N-acetylglucosamine and pyruvate using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step enzymatic process is optimized by adjusting pyruvate concentration and temperature to increase conversion yield .

Industrial Production Methods: Industrial production of 9-Amino-N-acetylneuraminic acid leverages the same enzymatic synthesis method due to its high efficiency. The process involves the use of engineered enzymes to enhance solubility and activity, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of 9-Amino-N-acetylneuraminic acid, which are used in different scientific and industrial applications .

Vergleich Mit ähnlichen Verbindungen

N-acetylneuraminic acid: The parent compound, widely studied for its biological functions.

N-glycolylneuraminic acid: Another sialic acid with similar properties but different biological roles.

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A structurally related compound with distinct applications.

Uniqueness: 9-Amino-N-acetylneuraminic acid is unique due to its amino group, which allows for additional chemical modifications and applications. This uniqueness makes it valuable in developing specialized glycoproteins and therapeutic agents .

Eigenschaften

IUPAC Name |

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFLJKJWZHEYMD-LUWBGTNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.